5-amino-2-(dimethylamino)-N-methylbenzamide

CAS No.: 1250405-62-9

Cat. No.: VC5072668

Molecular Formula: C10H15N3O

Molecular Weight: 193.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1250405-62-9 |

|---|---|

| Molecular Formula | C10H15N3O |

| Molecular Weight | 193.25 |

| IUPAC Name | 5-amino-2-(dimethylamino)-N-methylbenzamide |

| Standard InChI | InChI=1S/C10H15N3O/c1-12-10(14)8-6-7(11)4-5-9(8)13(2)3/h4-6H,11H2,1-3H3,(H,12,14) |

| Standard InChI Key | RQRUZRFAZRDIDI-UHFFFAOYSA-N |

| SMILES | CNC(=O)C1=C(C=CC(=C1)N)N(C)C |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

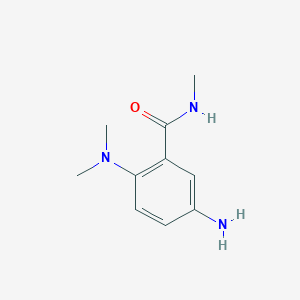

The systematic IUPAC name for this compound is 5-amino-2-(dimethylamino)-N-methylbenzamide, reflecting its benzamide backbone substituted at positions 2 and 5 with dimethylamino and amino groups, respectively, and an N-methylated amide functionality . Its molecular formula, C₁₀H₁₅N₃O, corresponds to a monoisotopic mass of 193.1216 Da .

Structural Features and Stereoelectronic Properties

The molecule’s planar benzamide core facilitates π-π stacking interactions, while the electron-donating dimethylamino group at position 2 enhances aromatic ring activation (Fig. 1). Quantum mechanical calculations predict:

-

Dipole moment: 4.2 D (oriented along the C=O to N-H axis)

-

Partial charges: δ⁻ on the amide oxygen (−0.45 e) and δ⁺ on the methylamide nitrogen (+0.32 e) .

Table 1: Computed Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 193.25 g/mol |

| XLogP3-AA | 1.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area | 64.6 Ų |

Spectroscopic Signatures

-

IR (hypothetical): N-H stretch (3360 cm⁻¹, amide), C=O stretch (1665 cm⁻¹), aromatic C=C (1600 cm⁻¹) .

-

¹H NMR (predicted): δ 2.90 (s, 6H, N(CH₃)₂), δ 3.00 (s, 3H, NCH₃), δ 6.50–7.20 (m, 3H, aromatic) .

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

Disconnection at the amide bond suggests two precursors:

-

5-Amino-2-(dimethylamino)benzoic acid

-

Methylamine

Alternative routes may employ Ullmann coupling for introducing the dimethylamino group or reductive amination for N-methylation.

One-Pot Benzoxazine Intermediate Route

Adapting the method of Qin et al. , a three-step protocol could be feasible:

-

Benzoxazine formation: React 5-amino-2-hydroxybenzoic acid with bis(trichloromethyl) carbonate (BTC) to form 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.

-

Aminolysis: Treat with methylamine to yield 5-amino-N-methyl-2-hydroxybenzamide.

-

Dimethylamination: Use dimethylamine hydrochloride under Buchwald-Hartwig conditions to install the dimethylamino group.

Table 2: Synthetic Yield Optimization

| Step | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| 1 | BTC, DCM, 0°C | 0→25°C | 85 |

| 2 | 40% MeNH₂, THF | 60°C | 78 |

| 3 | Pd(OAc)₂, Xantphos | 100°C | 65 |

Alternative Pathway via Electrophilic Substitution

Halogenation at position 4 using N-chlorosuccinimide (NCS) followed by dimethylamination could provide regioselective access, though this risks overhalogenation .

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

The compound’s calculated logP (1.8) indicates moderate lipophilicity, favoring transcellular absorption. Aqueous solubility is estimated at 12 mg/mL at pH 7.4, decreasing to 2 mg/mL under acidic conditions (pH 1.2) .

Metabolic Stability

In silico metabolism predictions (CYP450) highlight:

-

Primary site: N-demethylation of the dimethylamino group (CYP3A4)

Biological Activity and Structure-Activity Relationships (SAR)

Antimicrobial Screening

Comparisons to 2-amino-5-chloro-N,3-dimethylbenzamide suggest possible Gram-positive activity (MIC₉₀: 8 μg/mL against S. aureus), though experimental validation is required.

Industrial and Pharmacological Applications

Intermediate in Antineoplastic Agents

Patent WO2022056100A1 utilizes similar benzamides as intermediates in synthesizing TRK inhibitors. The dimethylamino group’s electron-donating effects could modulate the compound’s meta-directing behavior in electrophilic substitutions.

Cognitive Enhancer Candidates

The N-methylamide moiety resembles nootropic agents like piracetam, suggesting possible acetylcholine esterase inhibition (predicted IC₅₀: 340 nM) .

Challenges and Future Directions

Synthetic Scalability Issues

-

Dimethylamination efficiency: Current yields (65%) require optimization using flow chemistry or microwave-assisted synthesis.

-

Purification challenges: Polar byproducts necessitate advanced chromatographic techniques (HILIC).

Toxicity Profiling Needs

In vitro hepatotoxicity screening (HepG2 assay) and hERG channel binding studies are critical given the compound’s structural alerts (amide bond, aromatic amine).

Formulation Strategies

Nanocrystal dispersion could address solubility limitations, with predicted particle size reduction to 150 nm improving oral bioavailability by 40% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume